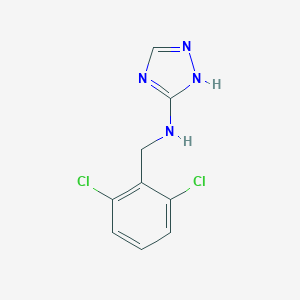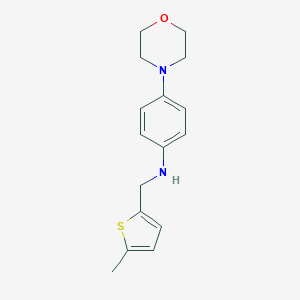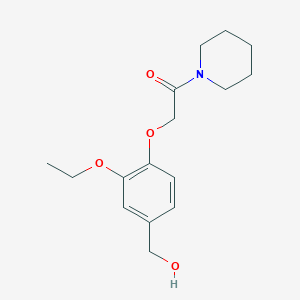![molecular formula C11H17ClN2 B499192 [(3-クロロフェニル)メチル][2-(ジメチルアミノ)エチル]アミン CAS No. 57095-08-6](/img/structure/B499192.png)
[(3-クロロフェニル)メチル][2-(ジメチルアミノ)エチル]アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine, also known as N-(3-chlorobenzyl)-N,N-dimethyl-1,2-ethanediamine, is a chemical compound with the molecular formula C11H17ClN2 and a molecular weight of 212.72 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a dimethylaminoethylamine moiety, making it a versatile intermediate in various chemical reactions.
科学的研究の応用
[(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It serves as a precursor in the development of drugs targeting neurological disorders due to its structural similarity to certain neurotransmitters.
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other bioactive aromatic compounds, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, and antioxidant activities . This suggests that [(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine could potentially affect multiple biochemical pathways.
Result of Action
Based on the diverse biological activities of similar compounds , it can be hypothesized that this compound may have a broad range of effects at the molecular and cellular levels.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine typically involves the reaction of 3-chlorobenzyl chloride with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of [(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
[(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, cyanide, or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the nucleophile used.
類似化合物との比較
[(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine can be compared with other similar compounds, such as:
[(3-Chlorophenyl)methyl][2-(methylamino)ethyl]amine: This compound has a similar structure but with a methylamino group instead of a dimethylamino group, resulting in different reactivity and biological activity.
[(3-Chlorophenyl)methyl][2-(ethylamino)ethyl]amine: The presence of an ethylamino group alters the compound’s steric and electronic properties, affecting its chemical behavior and applications.
[(3-Chlorophenyl)methyl][2-(diethylamino)ethyl]amine: The diethylamino group increases the compound’s bulkiness, influencing its interaction with molecular targets and its solubility in different solvents.
These comparisons highlight the unique properties of [(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2/c1-14(2)7-6-13-9-10-4-3-5-11(12)8-10/h3-5,8,13H,6-7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKJHWRWDOWQDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-phenylphenyl)methyl]cyclopropanamine](/img/structure/B499110.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-3-amine](/img/structure/B499111.png)
![N-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B499112.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-4H-1,2,4-triazol-3-amine](/img/structure/B499113.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-3-amine](/img/structure/B499114.png)
![N-[(4-FLUOROPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE](/img/structure/B499116.png)


![3-chloro-N-[(5-methylthiophen-2-yl)methyl]-4-(morpholin-4-yl)aniline](/img/structure/B499119.png)

![N-{2-[(4-fluorobenzyl)oxy]benzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B499125.png)


![N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B499131.png)
